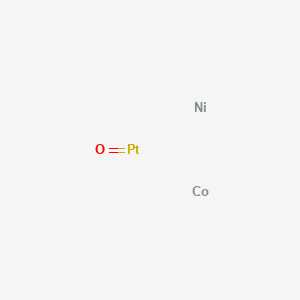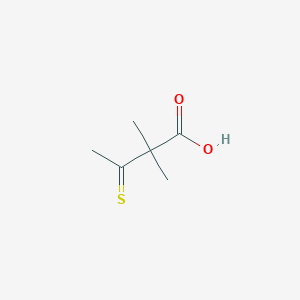![molecular formula C12H22OSi B14244345 [(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane CAS No. 211447-14-2](/img/structure/B14244345.png)
[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bicyclo[6.1.0]non-2-en-1-yl)oxysilane is a compound that features a bicyclic structure with a silicon atom bonded to three methyl groups and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[6.1.0]non-2-en-1-yl)oxysilane typically involves the reaction of bicyclo[6.1.0]non-2-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Bicyclo[6.1.0]non-2-en-1-ol+Trimethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of (Bicyclo[6.1.0]non-2-en-1-yl)oxysilane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[6.1.0]non-2-en-1-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(Bicyclo[6.1.0]non-2-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for bioorthogonal chemistry.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which (Bicyclo[6.1.0]non-2-en-1-yl)oxysilane exerts its effects involves the formation of stable silicon-oxygen bonds. These bonds are resistant to hydrolysis and oxidation, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific application and the functional groups attached to the silicon atom.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: A similar bicyclic compound with a hydroxyl group instead of a trimethylsilyl group.
Trimethylsilyl ethers: Compounds with a similar trimethylsilyl group but different organic moieties.
Uniqueness
(Bicyclo[6.1.0]non-2-en-1-yl)oxysilane is unique due to its bicyclic structure combined with a trimethylsilyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
211447-14-2 |
|---|---|
Molecular Formula |
C12H22OSi |
Molecular Weight |
210.39 g/mol |
IUPAC Name |
1-bicyclo[6.1.0]non-2-enyloxy(trimethyl)silane |
InChI |
InChI=1S/C12H22OSi/c1-14(2,3)13-12-9-7-5-4-6-8-11(12)10-12/h7,9,11H,4-6,8,10H2,1-3H3 |
InChI Key |
OOJMRYRCLPBEGY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC12CC1CCCCC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![phenyl-[2-(2-phenylphenyl)phenyl]methanone](/img/structure/B14244263.png)

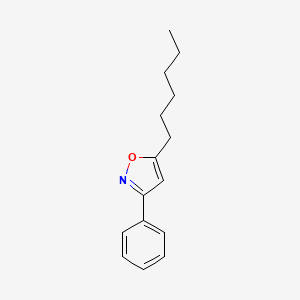

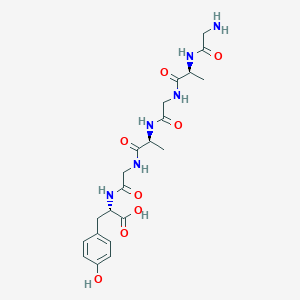
![4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14244297.png)

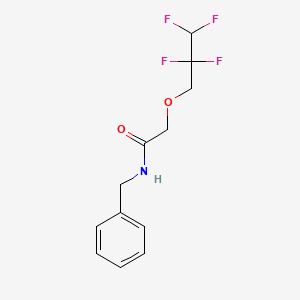
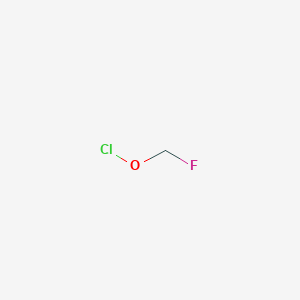
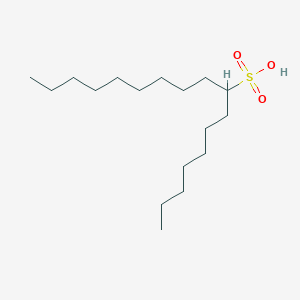
![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)

